[4-(1,3-Benzodioxol-5-ylmethyl)piperazino](3-methoxy-2-thienyl)methanone
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Description
“4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone” is a chemical compound with the molecular formula C18H20N2O4S . It has a molecular weight of 360.4274 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular weight of 360.4274 . Other specific physical and chemical properties weren’t found in the search results.Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study highlighted the synthesis of new pyridine derivatives, including compounds related to 4-(1,3-Benzodioxol-5-ylmethyl)piperazino)(3-methoxy-2-thienyl)methanone, and evaluated their antimicrobial activities. These compounds showed variable and modest activity against bacterial and fungal strains, indicating their potential in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Anti-mycobacterial Chemotypes
- Another study identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffolds as new anti-mycobacterial chemotypes. These compounds exhibited potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some showing low cytotoxicity, suggesting their use in anti-tubercular drug development (Pancholia et al., 2016).
Antioxidant Properties
- Research on novel 8-amino-1,4-benzoxazine derivatives derived from a similar starting material demonstrated anti-stress oxidative properties. This finding indicates the compound's potential utility in managing oxidative stress (Largeron & Fleury, 1998).
Anticancer and Antituberculosis Studies
- Studies have been conducted on derivatives similar to 4-(1,3-Benzodioxol-5-ylmethyl)piperazino)(3-methoxy-2-thienyl)methanone for their anticancer and antituberculosis effects. Some derivatives showed significant activity against specific cancer cell lines and M. tuberculosis, highlighting their therapeutic potential (Mallikarjuna, Padmashali, & Sandeep, 2014).
HIV Entry Inhibition
- The compound 873140, a potent noncompetitive allosteric antagonist of the CCR5 receptor, showed significant antiviral effects for HIV-1, illustrating the potential application of similar compounds in HIV treatment research (Watson et al., 2005).
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-22-15-4-9-25-17(15)18(21)20-7-5-19(6-8-20)11-13-2-3-14-16(10-13)24-12-23-14/h2-4,9-10H,5-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXRJSVSHCLQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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